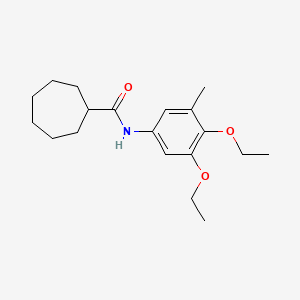
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cycloheptane ring attached to a carboxamide group, with a substituted phenyl ring that includes ethoxy and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a substituted benzene ring, followed by the formation of the cycloheptane ring through cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOH or NaOCH3 in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Cyclohexanecarboxamide, N-(3-methylphenyl)-: Lacks the ethoxy groups and has a cyclohexane ring.
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide is unique due to its specific substitution pattern and the presence of a cycloheptane ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
90257-47-9 |
|---|---|
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(3,4-diethoxy-5-methylphenyl)cycloheptanecarboxamide |
InChI |
InChI=1S/C19H29NO3/c1-4-22-17-13-16(12-14(3)18(17)23-5-2)20-19(21)15-10-8-6-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,20,21) |
Clave InChI |
CVGYFMRJSNCKFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)NC(=O)C2CCCCCC2)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


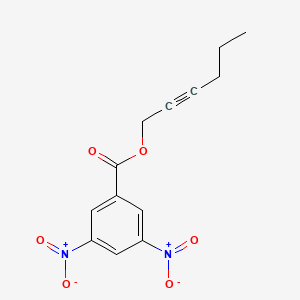
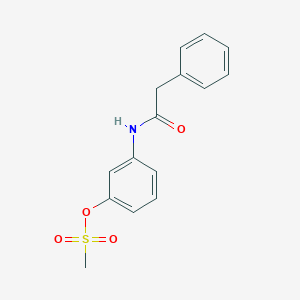
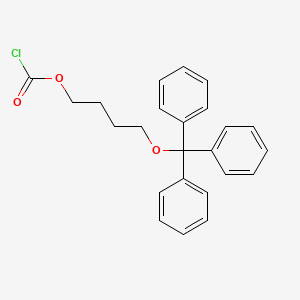
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
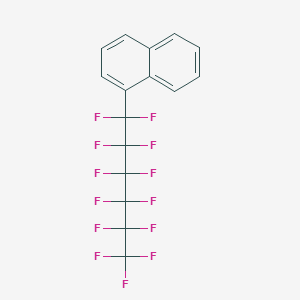
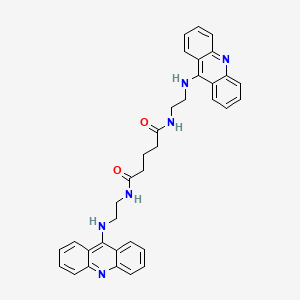
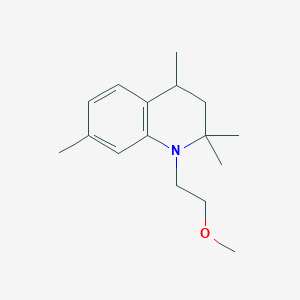
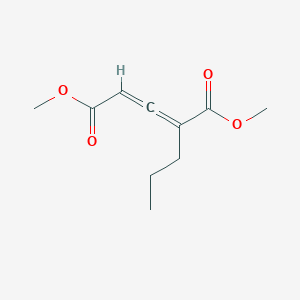


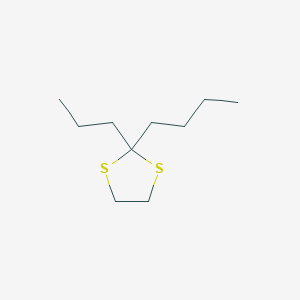
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
